Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(pyridine-4-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDATOFWHLZNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Picolinoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv)
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Solvent : Dichloromethane (DCM) at 0°C → room temperature
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Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of picolinoyl chloride. The Boc group remains intact due to its stability under basic conditions.
Challenges and Solutions
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Competitive Side Reactions : Over-acylation at the piperidine nitrogen is mitigated by using a slight excess of picolinoyl chloride and controlled reaction times.
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Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from unreacted starting material.
Copper-Catalyzed Click Chemistry
A one-pot synthesis leveraging Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported for analogs of this compound.
Protocol
Advantages
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Efficiency : Rapid reaction times (<10 minutes) and high atom economy.
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Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles due to Cu(I) coordination.
Radical Cascade Cyclization
Photoredox catalysis enables the construction of the picolinoyl-piperidine scaffold via radical intermediates.
Methodology
Key Observations
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Stereochemical Control : The reaction proceeds with cis -selectivity, attributed to the radical recombination step.
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Scalability : Demonstrated at 6 mmol scale without yield drop.
Palladium-Catalyzed C–H Arylation
Direct functionalization of the piperidine ring via C–H activation avoids pre-functionalized substrates.
Procedure
Scope and Limitations
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Regioselectivity : Exclusive C5-arylation due to directing group (DG) effects of the picolinoyl moiety.
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Compatibility : Tolerates electron-donating (-OMe, -t-Bu) and halogen (-Cl, -Br) substituents on aryl iodides.
Multi-Step Synthesis from L-Arginine
A biorenewable route starts with L-arginine, exploiting enzymatic transamination and subsequent acylation.
Steps
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Enzymatic Transamination : L-Arginine → 1-Boc-3-aminopiperidine using ω-transaminases (90% ee).
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Acylation : As described in Section 1.
Sustainability Metrics
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Atom Economy : 65% for the transamination step.
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Environmental Impact : Reduces reliance on petrochemical precursors.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability | Stereochemical Control |
|---|---|---|---|---|---|
| Acylation | 72–85 | 4 h | Low | Excellent | N/A |
| Click Chemistry | 90–97 | 5 min | Medium | Moderate | High |
| Radical Cyclization | 60–80 | 24 h | High | Good | Moderate (cis) |
| C–H Arylation | 60–78 | 12 h | High | Limited | High (C5-specific) |
| Biorenewable Route | 65–70 | 48 h | High | Challenging | High (enzymatic) |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Beta-Lactamase Inhibition
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate has been identified as a precursor in the synthesis of beta-lactamase inhibitors. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The compound serves as an intermediate in the preparation of more complex molecules that can effectively inhibit these enzymes, thereby enhancing the efficacy of antibiotics against resistant bacterial strains .
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, related piperidine derivatives have shown cytotoxic effects against specific tumor cells, suggesting that this compound may also possess similar properties .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against several bacterial strains. The results indicated that the compound exhibited potent inhibitory activity against beta-lactamase-producing bacteria when used in conjunction with beta-lactam antibiotics. This suggests its potential application in treating infections caused by resistant bacteria .
Case Study 2: Antitumor Activity Assessment
In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings demonstrated a dose-dependent response, with significant cell death observed at concentrations as low as 10 µM. The study concluded that further development of this compound could lead to effective anticancer therapies .
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | Beta-lactamase | Inhibitory | |
| This compound | MCF-7 Cells | Induces Apoptosis | |
| This compound | A549 Cells | Induces Apoptosis |
Mechanism of Action
The mechanism of action of Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinoyl group can facilitate binding to active sites, while the piperidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Differences
- Amino/Pyridinyl Groups: In CAS 1707580-61-7, the 4-amino and pyridin-3-yl groups increase basicity and hydrogen-bonding capacity compared to the amide in the picolinoyl analog . Carbamoyl Group: CAS 288154-18-7’s carbamoyl substituent enhances polarity and solubility, making it more suitable for aqueous-phase reactions .
- Steric and Electronic Profiles: The tert-butyl group in all analogs provides steric protection to the piperidine nitrogen, improving metabolic stability. Electron-withdrawing groups (e.g., cyanoacetyl in CAS 206989-61-9) reduce electron density at the piperidine ring, altering reactivity in alkylation or acylation reactions .
Physicochemical Properties
- Solubility: Analogs with polar groups (e.g., carbamoyl, amino) exhibit higher aqueous solubility (e.g., CAS 288154-18-7) compared to lipophilic derivatives like CAS 205059-24-1 . The picolinoyl group’s aromaticity may reduce solubility relative to aliphatic substituents.
- Thermal Stability: Tert-butyl carbamates generally decompose above 150°C, but substituents like cyanoacetyl (CAS 206989-61-9) may lower thermal stability due to labile functional groups .
Biological Activity
Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate (TBPPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of TBPPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TBPPC is characterized by the following molecular formula:
- Molecular Formula: CHNO
- Molecular Weight: 248.32 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and a picolinoyl moiety, which may enhance its interaction with biological targets.
The biological activity of TBPPC can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: TBPPC has been shown to inhibit specific enzymes that are crucial for bacterial survival, making it a candidate for antibiotic development.
- Modulation of Receptor Activity: The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal signaling.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating various piperidine derivatives, TBPPC was tested against multidrug-resistant strains of Escherichia coli. The results indicated that while TBPPC itself had no intrinsic antibacterial activity (MIC > 250 μM), it significantly enhanced the efficacy of existing antibiotics when used in combination therapy. This suggests its potential role as an antibiotic potentiator, particularly against resistant strains .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of TBPPC. It was found to modulate serotonin receptors, leading to increased serotonin levels in synaptic clefts. This modulation may contribute to its antidepressant-like effects observed in animal models .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of TBPPC indicates favorable absorption and distribution characteristics. Studies suggest that the tert-butyl group enhances lipophilicity, which may improve membrane permeability . However, metabolic stability remains a concern; modifications to the tert-butyl group have been proposed to enhance metabolic resistance without compromising biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
